4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-13-17(22-3)18-11-6-14(2)24-18/h6-11,17H,4-5,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWFVIFXBKYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the butoxy and thiophene groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Benzamide Core: This step often involves the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where a butanol derivative reacts with the benzamide core.
Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with a halogenated benzamide.
Chemical Reactions Analysis
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or the thiophene ring are replaced with other groups.
Scientific Research Applications
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-(2-methoxy-2-(5-methyl-2-furyl)ethyl)benzamide: This compound has a similar structure but contains a furan ring instead of a thiophene ring.
4-butoxy-N-(2-methoxy-2-(5-methyl-2-pyridyl)ethyl)benzamide: This compound contains a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound integrates a benzamide core with a butoxy group and a thiophene ring, which are known to influence biological activity.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C19H25NO3S
- Molecular Weight: 347.47 g/mol
- Purity: Typically around 95% .
The biological activity of this compound is hypothesized to involve multiple biochemical pathways, including:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting potential for antimicrobial applications.
- Anticancer Properties: The presence of the thiophene ring may enhance interactions with biological targets involved in cancer proliferation .
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values ranging from 1.2 to 5.3 µM, indicating effective inhibition of cell growth .
Antioxidative Properties
Research has also highlighted the antioxidative capabilities of related compounds. These derivatives demonstrated improved antioxidative activity compared to standard antioxidants like BHT, suggesting potential for therapeutic applications in oxidative stress-related conditions .
Case Studies
- Anticancer Efficacy:
- Antimicrobial Testing:
Comparison with Similar Compounds
The unique combination of functional groups in this compound sets it apart from other similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-butoxy-N-(2-methoxy-2-(5-methyl-2-furyl)ethyl)benzamide | Furan ring instead of thiophene | Moderate anticancer activity |
| 4-butoxy-N-(2-methoxy-2-(5-methyl-2-pyridyl)ethyl)benzamide | Pyridine ring | Low antimicrobial activity |
Q & A
Q. What are the key physicochemical identifiers for 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide?
- Methodological Answer : The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₃S |
| Molecular Weight | 347.47 g/mol |
| CAS No. | 1797159-55-7 |
| IUPAC Name | This compound |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C)OC |
| InChI Key | JRWWFVIFXBKYMS-UHFFFAOYSA-N |
These identifiers are critical for database searches, reproducibility, and cross-referencing in publications .
Q. How is this compound synthesized and purified?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Core Benzamide Formation : Reacting 4-butoxybenzoyl chloride with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. Final purification employs column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .
Yield Optimization : Adjust reaction time (12-24 hours) and temperature (room temp to 60°C) to maximize yield (>70%) .
Q. What spectroscopic techniques confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the butoxy chain (δ 0.9–1.7 ppm for CH₂/CH₃), methoxy group (δ 3.3 ppm), and thiophene protons (δ 6.5–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 347.47 [M+H]⁺ .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Parameterize the thiophene and benzamide moieties for π-π stacking and hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) and blood-brain barrier permeability .
- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) to refine models .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Scenario : Discrepancy between NMR and mass spec data.
- Troubleshooting Steps :
Purity Check : Re-run HPLC with a polar mobile phase (e.g., acetonitrile/water) to detect impurities.
Deuterated Solvent Effects : Ensure NMR samples are free of residual protons (e.g., use DMSO-d₆).
Isotopic Peaks : Analyze mass spec isotopic patterns to confirm molecular formula .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in dose-response assays (e.g., 0.1–100 µM) with recombinant enzymes (e.g., kinases or proteases). Measure IC₅₀ via fluorescence plate readers .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure. Include DMSO controls and validate with positive controls (e.g., doxorubicin) .
- Data Interpretation : Normalize results to vehicle controls and use nonlinear regression (e.g., GraphPad Prism) for dose-response curves .
Q. How to optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with dimethylformamide (DMF) to enhance solubility of intermediates .
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
- Process Automation : Use flow chemistry systems to maintain consistent temperature and mixing, improving reproducibility .
Data Contradiction Analysis
Q. Conflicting results in biological assays: How to identify the cause?
- Methodological Answer :
- Case Study : Inconsistent IC₅₀ values across labs.
- Root Causes :
Compound Degradation : Test stability in assay buffer (e.g., pH 7.4, 37°C) via HPLC over 24 hours.
Cell Line Variability : Use authenticated cell lines (e.g., ATCC) and standardize passage numbers.
Assay Interference : Check for thiophene-mediated fluorescence quenching in fluorogenic assays .
Future Research Directions
Q. What unexplored applications exist for this compound?
- Methodological Recommendations :
- Material Science : Explore its use in organic semiconductors by measuring charge mobility via time-of-flight (TOF) experiments .
- Neuropharmacology : Investigate dopamine receptor binding using radioligand displacement assays (e.g., [³H]SCH-23390) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
